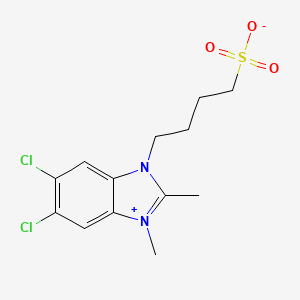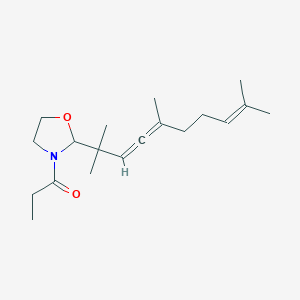
3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine
Übersicht
Beschreibung
3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine, also known as PTNO, is a synthetic compound that has been of great interest to researchers in recent years. This compound has been found to have a wide range of potential applications in the scientific field, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
The exact mechanism of action of 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine is not yet fully understood, but it is believed to work by inhibiting certain enzymes and proteins within the body. This inhibition can lead to a variety of effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the human body. These effects include the ability to reduce inflammation, inhibit the growth of cancer cells, and improve overall cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for cancer research. However, there are also limitations to the use of this compound in lab experiments, including the fact that it can be difficult to synthesize and purify.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine. One area of interest is in the development of new cancer treatments based on the compound's ability to inhibit the growth of cancer cells. Other potential areas of research include the study of this compound's effects on inflammation and cardiovascular health, as well as its potential use in the treatment of other diseases and conditions.
Wissenschaftliche Forschungsanwendungen
3-propionyl-2-(1,1,4,8-tetramethyl-2,3,7-nonatrien-1-yl)-1,3-oxazolidine has been the subject of numerous scientific studies, and has been found to have a variety of potential applications. One area of interest is in the study of the biochemical and physiological effects of this compound. This compound has been shown to have a number of effects on the human body, including the ability to inhibit the growth of cancer cells and to reduce inflammation.
Eigenschaften
InChI |
InChI=1S/C19H31NO2/c1-7-17(21)20-13-14-22-18(20)19(5,6)12-11-16(4)10-8-9-15(2)3/h9,12,18H,7-8,10,13-14H2,1-6H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVAGTUCCEUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC1C(C)(C)C=C=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3821487.png)
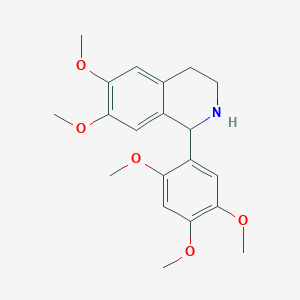
![{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3821502.png)
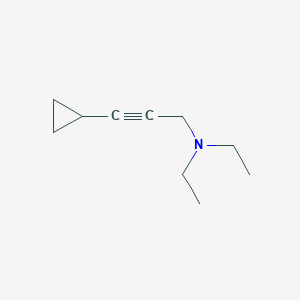

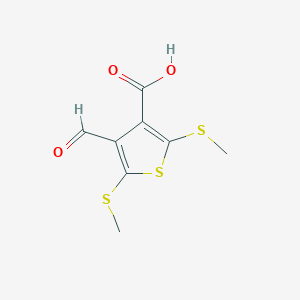
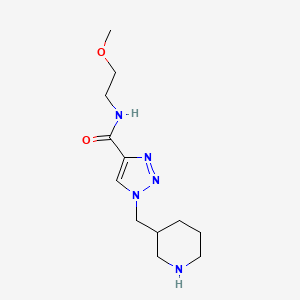

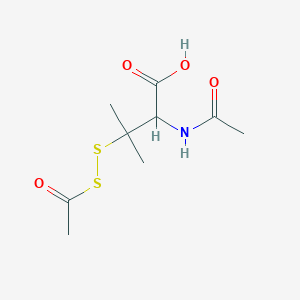
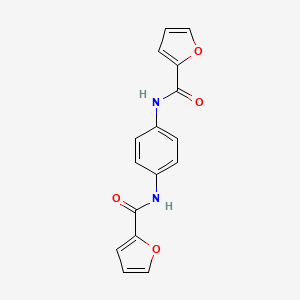

![isopropyl 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylate](/img/structure/B3821574.png)
![3-[4-(aminosulfonyl)butyl]-5-(ethoxycarbonyl)-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B3821587.png)
